(2-Butoxy-5-chlorophenyl)boronsäure

Übersicht

Beschreibung

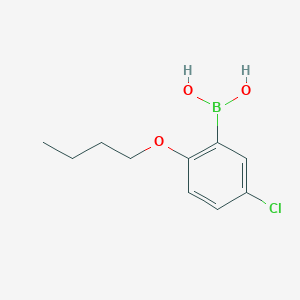

(2-Butoxy-5-chlorophenyl)boronic acid is an organoboron compound with the molecular formula C10H14BClO3 and a molecular weight of 228.48 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with butoxy and chloro groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2-Butoxy-5-chlorophenyl)boronic acid serves as a building block in the synthesis of complex organic molecules. It is particularly useful in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound acts as a nucleophile, facilitating the formation of biaryl compounds, which are essential in various chemical applications .

Biological Applications

In biological contexts, (2-Butoxy-5-chlorophenyl)boronic acid has been utilized for:

- Enzyme Inhibition : It can form reversible covalent bonds with serine proteases, inhibiting their activity. This interaction affects critical cellular processes such as signal transduction, cell proliferation, and apoptosis.

- Synthesis of Biologically Active Molecules : The compound is employed in creating pharmaceuticals that exhibit enzyme inhibition properties and potential anticancer activities .

Medicinal Chemistry

The compound's unique properties allow it to be used in:

- Development of Boron-Containing Drugs : These drugs leverage the reactivity of boronic acids to target specific biological pathways, showing promise in treating conditions like multiple myeloma and other cancers .

Industrial Applications

In industrial settings, (2-Butoxy-5-chlorophenyl)boronic acid is applied in:

- Production of Advanced Materials : Its chemical properties facilitate the development of polymers and electronic components that require specific reactivity profiles.

Case Study 1: Enzyme Inhibition

Research has demonstrated that (2-Butoxy-5-chlorophenyl)boronic acid effectively inhibits serine proteases such as trypsin and chymotrypsin. The formation of a tetrahedral boronate ester intermediate leads to significant inhibition of enzyme activity, impacting cellular signaling pathways related to growth and differentiation.

Case Study 2: Pharmaceutical Development

A study highlighted the use of (2-Butoxy-5-chlorophenyl)boronic acid in synthesizing novel anticancer agents. The compound's ability to form stable complexes with target enzymes has been shown to enhance the efficacy of these drugs in preclinical trials.

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (2-Butoxy-5-chlorophenyl)boronic acid participates in a transmetalation process . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid then interacts with this complex, transferring the boronic acid group to the palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific reaction context .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed and distributed in the body, potentially influencing its bioavailability.

Result of Action

The primary result of (2-Butoxy-5-chlorophenyl)boronic acid’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with biological systems.

Biochemische Analyse

Biochemical Properties

(2-Butoxy-5-chlorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, a class of enzymes that includes trypsin, chymotrypsin, and elastase. The interaction between (2-Butoxy-5-chlorophenyl)boronic acid and these enzymes involves the formation of a tetrahedral boronate ester intermediate, which effectively inhibits the enzyme’s activity. Additionally, (2-Butoxy-5-chlorophenyl)boronic acid can interact with other biomolecules such as sugars and amino acids, forming reversible covalent complexes that can modulate their biological functions .

Cellular Effects

The effects of (2-Butoxy-5-chlorophenyl)boronic acid on various cell types and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by inhibiting proteases that play critical roles in signal transduction. For instance, the inhibition of serine proteases can lead to altered cellular responses to external stimuli, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, (2-Butoxy-5-chlorophenyl)boronic acid can impact gene expression by modulating the activity of transcription factors that are regulated by proteolytic cleavage. This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the flux of metabolites and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of (2-Butoxy-5-chlorophenyl)boronic acid involves its ability to form covalent bonds with the active sites of enzymes. This interaction typically occurs through the formation of a boronate ester intermediate, which is a reversible process. The binding of (2-Butoxy-5-chlorophenyl)boronic acid to serine proteases, for example, involves the nucleophilic attack of the serine hydroxyl group on the boronic acid, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by hydrogen bonding and other non-covalent interactions, resulting in the inhibition of the enzyme’s catalytic activity. Additionally, (2-Butoxy-5-chlorophenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Butoxy-5-chlorophenyl)boronic acid can vary over time due to factors such as stability and degradation. This compound is generally stable under inert atmospheric conditions and at room temperature. Prolonged exposure to moisture or reactive chemicals can lead to hydrolysis and degradation, reducing its efficacy. In in vitro studies, the long-term effects of (2-Butoxy-5-chlorophenyl)boronic acid on cellular function have been observed to include sustained inhibition of protease activity and alterations in cell signaling pathways. In in vivo studies, the compound’s stability and bioavailability can influence its long-term effects on tissue function and overall organismal health .

Dosage Effects in Animal Models

The effects of (2-Butoxy-5-chlorophenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and organ damage may occur. Studies have shown that there is a threshold dose beyond which the toxic effects of (2-Butoxy-5-chlorophenyl)boronic acid become pronounced, leading to cellular apoptosis and tissue necrosis. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies .

Metabolic Pathways

(2-Butoxy-5-chlorophenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze metabolic reactions. This compound can inhibit enzymes such as serine proteases, which play roles in the metabolism of proteins and peptides. Additionally, (2-Butoxy-5-chlorophenyl)boronic acid can affect the levels of metabolites by modulating the activity of enzymes involved in metabolic flux. The presence of this compound can lead to changes in the concentrations of key metabolites, thereby influencing cellular metabolic processes .

Transport and Distribution

The transport and distribution of (2-Butoxy-5-chlorophenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, (2-Butoxy-5-chlorophenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of (2-Butoxy-5-chlorophenyl)boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, (2-Butoxy-5-chlorophenyl)boronic acid may localize to the cytoplasm, nucleus, or other organelles depending on the presence of specific targeting sequences. The localization of this compound can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-5-chlorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of 2-butoxy-5-chlorophenylborane, which can be prepared by reacting 2-butoxy-5-chlorophenylmagnesium bromide with trimethyl borate . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group.

Industrial Production Methods

Industrial production of (2-Butoxy-5-chlorophenyl)boronic acid often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Butoxy-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The butoxy and chloro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

Biaryls: Formed in Suzuki-Miyaura coupling reactions.

Phenols: Formed in oxidation reactions.

Substituted Phenyl Derivatives: Formed in substitution reactions.

Vergleich Mit ähnlichen Verbindungen

(2-Butoxy-5-chlorophenyl)boronic acid can be compared with other boronic acids, such as:

2-Chlorophenylboronic Acid: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain applications.

2-Butoxy-5-chloropyridine-3-boronic Acid: Contains a pyridine ring instead of a phenyl ring, which can alter its electronic properties and reactivity.

The presence of both butoxy and chloro substituents in (2-Butoxy-5-chlorophenyl)boronic acid makes it unique, providing a balance of hydrophobicity and electronic effects that can be advantageous in specific synthetic applications .

Biologische Aktivität

(2-Butoxy-5-chlorophenyl)boronic acid is an organoboron compound with the molecular formula C₁₀H₁₄BClO₃. Its structure features a boronic acid group, which is known for its reactivity in organic synthesis and potential biological activity. This article reviews the biological activities associated with this compound, including its role in medicinal chemistry, enzyme inhibition, and potential therapeutic applications.

The compound contains a butoxy group and a chlorophenyl moiety , which contribute to its chemical reactivity. The boronic acid group allows it to participate in various reactions, particularly Suzuki-Miyaura cross-coupling reactions , where it acts as a nucleophile.

Enzyme Inhibition

Research indicates that (2-Butoxy-5-chlorophenyl)boronic acid may interact with various biological targets through reversible covalent bonding. This property positions it as a candidate for enzyme inhibition studies. For instance, boronic acids have been explored for their ability to inhibit serine proteases, which are crucial in various physiological processes .

- Inhibition Mechanisms : The mechanism typically involves the formation of a covalent bond between the boron atom and the hydroxyl or amino groups in the active site of enzymes. This interaction can lead to the modulation of enzyme activity, potentially offering therapeutic benefits in conditions such as cancer and metabolic disorders.

Anticancer Activity

The biological activity of boronic acids extends to anticancer properties. Studies have shown that certain boronic acid derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from phenyl boronic acids have demonstrated significant activity against MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (2-Butoxy-5-chlorophenyl)boronic acid | MCF-7 | 18.76 ± 0.62 |

| Quercetin derivative | MCF-7 | 15.00 ± 0.50 |

This table summarizes the cytotoxic effects observed in studies involving (2-Butoxy-5-chlorophenyl)boronic acid and related compounds.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various boronic acids on S-adenosylmethionine decarboxylase (AdoMetDC), an enzyme critical for polyamine metabolism in Trypanosoma brucei, the causative agent of human African trypanosomiasis. The results indicated that certain boronic acid derivatives could selectively inhibit AdoMetDC without affecting the human counterpart, highlighting their potential as therapeutic agents against parasitic infections .

Antioxidant Activity Assessment

Another study evaluated the antioxidant properties of a novel boronic ester compound derived from quercetin and phenyl boronic acid. The compound exhibited strong antioxidant activity as measured by various assays (such as ABTS and DPPH), suggesting that modifications to the boronic acid structure can enhance its biological profile .

Eigenschaften

IUPAC Name |

(2-butoxy-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIBHUXEZCJVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584233 | |

| Record name | (2-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-88-4 | |

| Record name | (2-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.